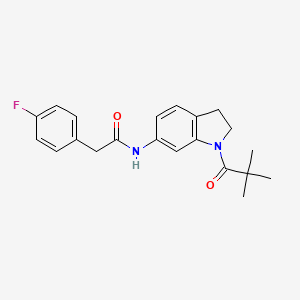

2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide

Description

2-(4-Fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide is a synthetic small molecule characterized by a fluorophenyl group and a pivaloyl-substituted indolin moiety linked via an acetamide bridge. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the bulky pivaloyl (2,2-dimethylpropanoyl) group on the indolin ring likely influences steric interactions and solubility.

Properties

IUPAC Name |

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2/c1-21(2,3)20(26)24-11-10-15-6-9-17(13-18(15)24)23-19(25)12-14-4-7-16(22)8-5-14/h4-9,13H,10-12H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXQAZDXZNZDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide typically involves the following steps:

Formation of the Indolinyl Intermediate: This step involves the synthesis of the indolinyl precursor, which can be achieved through various methods such as cyclization reactions.

Introduction of the Pivaloyl Group: The pivaloyl group is introduced to the indolinyl intermediate using pivaloyl chloride in the presence of a base like triethylamine.

Coupling with 4-Fluorophenylacetic Acid: The final step involves coupling the pivaloylindolinyl intermediate with 4-fluorophenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl moiety.

Reduction: Reduction reactions could target the carbonyl groups present in the molecule.

Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide could have various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the indolinyl moiety might contribute to the overall biological activity.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-N-((4-Fluorophenyl)Carbamoyl)Acetamide (Compound 1c, )

- Structure : Shares the 4-fluorophenylacetamide core but replaces the pivaloylindolin group with a 4-fluorophenylcarbamoyl moiety.

- Functional Groups : Dual fluorophenyl groups may enhance π-π stacking but reduce steric bulk compared to the pivaloylindolin group.

LBJ Series ()

Compounds such as LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) and LBJ-03 (2-((3-cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide) feature fluorophenylacetamide cores with heterocyclic substituents (e.g., cyanopyridine).

- Target Compound: The pivaloylindolin group provides conformational rigidity and steric hindrance, which may improve metabolic stability but reduce solubility .

Heterocyclic Acetamide Derivatives

Benzothiazole-Based Analogues ()

Examples include N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide and N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide .

- Structural Comparison :

- Benzothiazole vs. Indolin : Benzothiazole is a planar, electron-deficient heterocycle, favoring interactions with aromatic residues in enzymes. Indolin, being more electron-rich and flexible, may adopt distinct binding conformations.

- Substituent Effects : Methoxy or chloro groups on benzothiazole modulate electronic properties, whereas the pivaloyl group in the target compound adds steric bulk .

3-Chloro-N-Phenyl-Phthalimide ()

- Structure : Features a chloro-substituted isoindoline-1,3-dione core.

- Comparison : The chloro group’s electronegativity contrasts with fluorine’s smaller size and higher electronegativity. The phthalimide scaffold’s rigidity differs from the indolin-acetamide’s flexibility, impacting target selectivity .

Pharmacological Hypotheses

- Fluorine’s Role : Fluorine in the target compound and LBJ series enhances bioavailability and CNS penetration via increased lipophilicity and reduced metabolic degradation .

- Pivaloyl vs. Cyanopyridine: The pivaloyl group may reduce off-target interactions compared to cyanopyridine’s promiscuous binding but could limit solubility .

Biological Activity

2-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide is a synthetic organic compound classified as an acetamide. This compound features a fluorophenyl group and an indolinyl group , which are often associated with various biological activities, particularly in medicinal chemistry. The unique structure of this compound suggests potential applications in pharmacology, particularly in the development of therapeutic agents.

Chemical Structure and Properties

- IUPAC Name : N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenyl)acetamide

- Molecular Formula : C21H23FN2O2

- CAS Number : 1040643-90-0

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Indolinyl Intermediate : This can be achieved through cyclization reactions.

- Introduction of the Pivaloyl Group : Using pivaloyl chloride and a base like triethylamine.

- Coupling with 4-Fluorophenylacetic Acid : Utilizing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity, while the indolinyl moiety could contribute to the overall biological efficacy.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may possess various therapeutic properties:

- Anti-inflammatory Activities : The compound could potentially inhibit inflammatory pathways.

- Anticancer Properties : Similar structures have shown promise in targeting cancer cells through various mechanisms.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals unique properties attributed to the pivaloyl and fluorophenyl groups in this compound:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-(4-fluorophenyl)-N-(1-acetylindolin-6-yl)acetamide | Structure | Acetyl group instead of pivaloyl |

| 2-(4-chlorophenyl)-N-(1-pivaloylindolin-6-yl)acetamide | Structure | Chlorophenyl group instead of fluorophenyl |

The presence of both the pivaloyl and fluorophenyl groups may enhance lipophilicity and biological activity compared to its analogs.

Example Study

A notable study examined the effects of a structurally analogous compound on cancer cell lines, reporting an IC50 value indicating effective cytotoxicity at low concentrations. These findings suggest that compounds within this chemical class could be further explored for their potential therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.